2-tert-butyl 1,1-diethyl eth-1-ene-1,1,2-tricarboxylate

Description

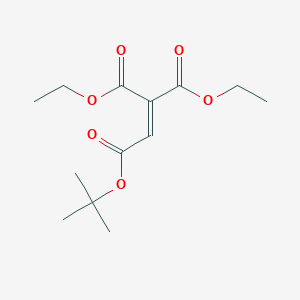

2-tert-Butyl 1,1-diethyl eth-1-ene-1,1,2-tricarboxylate is a tricarboxylate ester featuring a central ethene backbone substituted with tert-butyl and ethyl ester groups. Its structure confers unique steric and electronic properties, making it a candidate for cyclization reactions. For instance, under Lewis acid catalysis, it undergoes cyclization to form 5,5-dimethyl-γ-lactone derivatives via in situ isobutylene trapping . This reactivity highlights its utility in synthesizing lactone frameworks, which are prevalent in natural products and pharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

2-O-tert-butyl 1-O,1-O-diethyl ethene-1,1,2-tricarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O6/c1-6-17-11(15)9(12(16)18-7-2)8-10(14)19-13(3,4)5/h8H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBMCQGSQPHJDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC(=O)OC(C)(C)C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl 1,1-diethyl eth-1-ene-1,1,2-tricarboxylate typically involves esterification reactions. One common method involves the reaction of ethyl acetoacetate with tert-butyl bromoacetate in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl 1,1-diethyl eth-1-ene-1,1,2-tricarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Scientific Research Applications

2-tert-butyl 1,1-diethyl eth-1-ene-1,1,2-tricarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-butyl 1,1-diethyl eth-1-ene-1,1,2-tricarboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved in these reactions depend on the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Tricarboxylate Esters

Structural and Functional Analogues

Cyano-Substituted Tricarboxylates

Several tricarboxylates bearing cyano (CN) groups have been studied for asymmetric nucleophilic substitutions under phase-transfer catalysis (PTC):

- 2-Ethyl 1,1-Dimethyl 2-Cyanohept-6-ene-1,1,2-tricarboxylate (C-24b): Achieves 87% yield with good enantioselectivity (ee) in linear alkane systems .

- 2-Ethyl 1,1-Dimethyl (E)-2-Cyano-5-phenylpent-4-ene-1,1,2-tricarboxylate: Yields 92% with 81% ee, demonstrating compatibility with aromatic substituents .

- 2-Ethyl 1,1-Dimethyl 2-Cyanopropane-1,1,2-tricarboxylate: Even with a simple methyl chain, it achieves high yields (78–87%) and moderate ee values (42–82%) .

Key Differences :

- Reactivity Pathways: Cyano-substituted tricarboxylates undergo nucleophilic substitutions to form quaternary stereocenters , whereas the target compound favors cyclization to lactones .

Cyclopropane-Based Tricarboxylates

- Triethyl 2-Cyano-3-Phenylcyclopropane-1,1,2-tricarboxylate: Synthesized via cyclopropanation reactions catalyzed by crown ethers, emphasizing the role of macrocyclic additives in stereochemical control .

Key Differences :

- Ring Strain vs. Conjugation : Cyclopropane tricarboxylates exploit ring strain for reactivity, while the ethene backbone in the target compound enables conjugation, altering electron distribution and reaction mechanisms.

Reaction Conditions and Catalysis

- Target Compound : Requires Lewis acids (e.g., AlCl₃, BF₃) for cyclization, likely due to the need for electrophilic activation of the ester carbonyl groups .

- Cyano Analogues: Utilize PTC conditions with chiral catalysts (e.g., quaternary ammonium salts) to achieve enantioselectivity, highlighting the importance of phase-transfer agents in biphasic systems .

Performance Metrics

Notes:

- The target compound’s yield and ee data are unavailable in the provided evidence, limiting direct performance comparisons.

- Cyano-substituted tricarboxylates consistently achieve >80% yields, underscoring their synthetic robustness.

Biological Activity

2-tert-butyl 1,1-diethyl eth-1-ene-1,1,2-tricarboxylate (CAS No. 188973-69-5) is an organic compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse studies.

- Molecular Formula : C13H20O6

- Molecular Weight : 272.29 g/mol

- Structure : The compound features a tricarboxylate structure with tert-butyl and diethyl substituents, which may influence its solubility and reactivity.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications:

Anticancer Properties

Recent studies have suggested that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of glutamine antagonists have shown efficacy in targeting tumor cells while minimizing toxicity to normal tissues . The compound's structure may enhance its ability to penetrate cellular membranes and interact with specific biological targets.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered cellular metabolism in cancer cells, thereby slowing their proliferation. Research on related compounds indicates that structural modifications can significantly impact enzyme affinity and selectivity .

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds structurally related to this compound:

| Study | Findings |

|---|---|

| Study A (2023) | Investigated the anticancer efficacy of a related compound; showed significant tumor growth inhibition in preclinical models. |

| Study B (2024) | Focused on metabolic stability; demonstrated that structural modifications improved solubility and reduced gastrointestinal toxicity. |

| Study C (2024) | Analyzed enzyme inhibition; found that specific esters exhibited high selectivity for certain metabolic enzymes. |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Cellular Uptake : The lipophilicity imparted by the tert-butyl group may facilitate cellular uptake.

- Target Interaction : The tricarboxylate moiety could interact with key metabolic enzymes or receptors involved in cell signaling pathways.

Q & A

Q. Can alternative catalytic systems (e.g., biocatalysts) replace traditional metal catalysts in functionalizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.